molecular formula C15H30N2O4 B6309731 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1823808-22-5

4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B6309731
CAS No.: 1823808-22-5
M. Wt: 302.41 g/mol
InChI Key: WQSRVDURUIGJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a piperazine ring, a carboxylic acid ester, and diethoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of piperazine with diethoxyethanol under acidic conditions to form the diethoxyethyl-substituted piperazine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The diethoxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diethoxyethyl groups can yield diethoxyacetic acid, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The diethoxyethyl groups may enhance the compound’s solubility and bioavailability[6][6].

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Dimethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester
  • 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid methyl ester
  • 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid ethyl ester

Uniqueness

4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group provides stability and resistance to hydrolysis, while the diethoxyethyl groups enhance solubility and potential interactions with biological targets .

Properties

IUPAC Name

tert-butyl 4-(2,2-diethoxyethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4/c1-6-19-13(20-7-2)12-16-8-10-17(11-9-16)14(18)21-15(3,4)5/h13H,6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSRVDURUIGJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCN(CC1)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.